molecular formula C14H13BrFNO3S B2816751 5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide CAS No. 1325979-95-0

5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide

Cat. No.: B2816751
CAS No.: 1325979-95-0
M. Wt: 374.22
InChI Key: CVRRCYWWFRWYOI-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H13BrFNO3S It is characterized by the presence of bromine, ethoxy, fluorophenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Fluorination: The addition of a fluorophenyl group.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-ethoxybenzenesulfonamide
  • 2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide
  • 5-bromo-N-(2-fluorophenyl)benzenesulfonamide

Uniqueness

5-bromo-2-ethoxy-N-(2-fluorophenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring precise chemical modifications and interactions.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO3S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)17-12-6-4-3-5-11(12)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRRCYWWFRWYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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